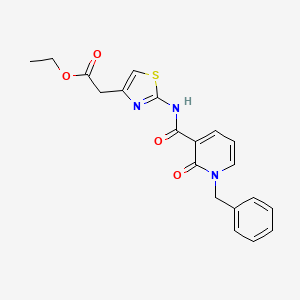

Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a benzyl-substituted dihydropyridine core linked to a thiazole-acetate moiety.

Properties

IUPAC Name |

ethyl 2-[2-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-2-27-17(24)11-15-13-28-20(21-15)22-18(25)16-9-6-10-23(19(16)26)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVECOIPFJNABMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, like this compound, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. Thiazole derivatives have also been found to have diverse biological activities.

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with dihydropyridine carboxamides. The reaction conditions often include the use of bases and solvents like acetonitrile, leading to the formation of the desired product with varying yields depending on the specific substituents used in the reaction.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiazole and dihydropyridine structures have demonstrated significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | High |

| Compound C | Pseudomonas aeruginosa | Low |

Anticancer Properties

Research has shown that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a related dihydropyridine analogue was found to inhibit the efflux of chemotherapeutic agents in resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .

Case Study: Inhibitory Effects on Cancer Cell Lines

In a study examining the effects on human tumor cell lines (HeLa and HCT116), it was observed that certain derivatives significantly reduced cellular proliferation with IC50 values ranging from 0.36 µM to 1.8 µM . These findings indicate that modifications in the molecular structure can enhance biological activity.

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets such as enzymes or receptors involved in microbial resistance or cancer progression. The thiazole moiety may play a crucial role in binding interactions that lead to biological effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a new antimicrobial agent targeting both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines. The results are promising:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Induces apoptosis |

| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |

The mechanism of action appears to involve apoptosis induction through both intrinsic and extrinsic pathways, highlighting its potential for cancer therapy development.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, demonstrating enhanced activity compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis revealed that modifications to the thiazole ring significantly impacted the biological activity of the compound. Substituents that enhance lipophilicity improved antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate with Analogs

†Data inaccessible due to technical limitations in source .

Key Observations:

- Yield Trends : Urea-substituted analogs (10d–10f) exhibit high yields (89.1–93.4%), suggesting robust synthetic routes for piperazinyl-thiazole derivatives. The trifluoromethyl groups in 10d and 10e marginally enhance yield compared to the chlorophenyl variant (10f) .

- Molecular Weight : The trifluoromethyl groups in 10d and 10e increase molecular weight (548.2 vs. 514.2 for 10f), highlighting the role of electronegative substituents in mass variation.

Structural and Functional Divergence

- Core Backbone : The target compound’s dihydropyridine-thiazole core distinguishes it from 10d–10f, which incorporate piperazinyl-urea motifs. This difference implies divergent biological targets; urea groups often enhance binding to enzymes like kinases or proteases .

- Benzyl vs. 3-Methylbenzyl : The 3-methylbenzyl analog introduces steric bulk, which could alter pharmacokinetic properties (e.g., membrane permeability) compared to the unsubstituted benzyl group in the target compound.

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography or mass spectrometry.

Q & A

Basic: What are the common synthetic routes for preparing thiazole-acetate derivatives like Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate?

Methodological Answer:

A general approach involves condensation reactions between thioamide precursors and α-halo carbonyl compounds. For example, benzothioamide derivatives can be refluxed with ethyl 4-bromo-3-oxobutanoate in absolute ethanol to form thiazole intermediates. Subsequent functionalization (e.g., amidation with 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) yields the target compound. Key steps include ether extraction, sodium sulfate drying, and recrystallization for purification .

Basic: How is structural confirmation achieved for such complex heterocyclic compounds?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR : Assign peaks for thiazole protons (δ 6.5–8.0 ppm), ester carbonyls (δ 165–175 ppm in ¹³C), and dihydropyridine moieties.

- X-ray diffraction : Use SHELXL for refinement, focusing on resolving bond lengths (e.g., C–S in thiazole: ~1.70 Å) and torsion angles. Disordered solvent molecules require constraints during refinement .

Advanced: What strategies optimize crystallographic refinement when data quality is suboptimal (e.g., twinning or weak diffraction)?

Methodological Answer:

For twinned data, employ SHELXL’s TWIN and BASF commands to refine twin fractions. Weak high-resolution data may necessitate using SHELXD for phase extension. For partial disorder, apply SIMU and DELU restraints to stabilize thermal parameters. Validate with Rint (<5%) and CC1/2 (>70%) metrics .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism in dihydropyridine). Strategies:

- Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level).

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Validate crystallographic occupancy factors for disordered groups .

Basic: What purification techniques are recommended for intermediates in this synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for polar intermediates.

- Column chromatography : Optimize with ethyl acetate/hexane gradients (3:7 to 7:3) for thiazole-acetate derivatives.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How can functionalization of the thiazole ring impact biological activity?

Methodological Answer:

Modifications at the thiazole 4-position (e.g., introducing acetohydrazide derivatives) enhance bioactivity. Example: React the ester with hydrazine hydrate to form a hydrazide, then condense with aromatic aldehydes. Assess antifungal activity via microdilution assays (MIC values against Candida spp.) .

Basic: What analytical tools are critical for assessing reaction completion?

Methodological Answer:

- TLC : Use silica gel plates with UV visualization (Rf ~0.3 for esters in ethyl acetate/hexane).

- IR Spectroscopy : Confirm ester C=O stretches (~1730 cm⁻¹) and amide I bands (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 425) .

Advanced: How do solvent effects influence the reaction kinetics of thiazole ring formation?

Methodological Answer:

Polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states. Kinetic studies via <sup>1</sup>H NMR monitoring show ethanol increases activation energy (ΔG<sup>‡</sup> ~85 kJ/mol) due to hydrogen bonding. Optimize with mixed solvents (e.g., ethanol/DCM 1:1) .

Advanced: What computational methods predict the compound’s binding affinity for enzyme targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with glucokinase (PDB: 3IDG) to assess interactions with the thiazole and dihydropyridine moieties.

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds (e.g., between acetamide and Arg63) .

Basic: How are stability and degradation profiles evaluated under storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.